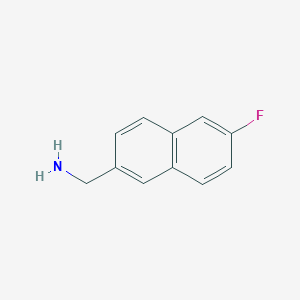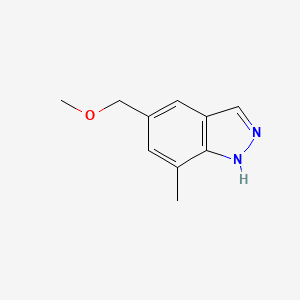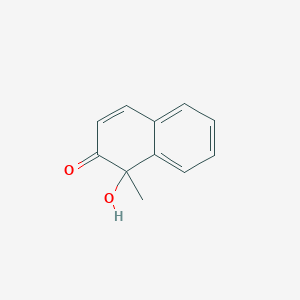
4-(Azetidin-3-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with azetidine. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 4-(Azetidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
科学的研究の応用
4-(Azetidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 4-(Azetidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
- **4-(Azetidin-3-
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
4-(azetidin-3-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |
InChIキー |
XFIYNVJPIWNWCR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=NC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)






![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)

![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)

